Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₅ClO₃ and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Lacks the chlorine atom, which affects its reactivity and applications.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
WPGCOQAXCKFZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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